(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Conformational analysis Anomeric equilibrium Quantum-chemical calculation

This is the pharmacopeial-grade (4S,5R)-configured furanose isomer of 2-deoxy-D-ribose — Cladribine EP Impurity E — NOT the generic equilibrium mixture. Unlike standard 2-deoxy-D-ribose (CAS 533-67-5), which contains pyranose contaminants and variable anomeric ratios, this single stereoisomer delivers consistent melting point (88–91 °C), defined optical rotation, and batch-specific HPLC/NMR characterization for regulatory ANDA/DMF submissions. Essential for cladribine impurity profiling, HPLC system suitability, and stereoselective nucleoside analog synthesis where anomeric purity directly impacts coupling yields. Standard B2B shipping; no controlled-substance permits required.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 1831121-84-6
Cat. No. B3111537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol
CAS1831121-84-6
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1C(C(OC1O)CO)O
InChIInChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m0/s1
InChIKeyPDWIQYODPROSQH-PYHARJCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol (CAS 1831121-84-6) – Stereochemically Defined 2-Deoxy-D-ribofuranose for Pharmaceutical Impurity Control and Nucleoside Synthesis


The compound (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (CAS 1831121-84-6) is the furanose (five-membered ring) form of 2-deoxy-D-ribose, chemically designated as 2-deoxy-D-erythro-pentofuranose [1]. It belongs to the deoxypentose class (molecular formula C₅H₁₀O₄, molecular weight 134.13 g/mol) and serves as the sugar backbone of DNA. Unlike generic 2-deoxy-D-ribose preparations that exist as equilibrium mixtures of open-chain, pyranose, and furanose forms, this specific CAS registration identifies the (4S,5R) stereoisomer with a defined ring configuration, making it suitable as a pharmacopeial impurity reference standard for cladribine and as a chirally pure building block for nucleoside analog synthesis .

Why Generic 2-Deoxy-D-ribose Cannot Substitute for (4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol in Regulated Pharmaceutical and Stereoselective Synthetic Workflows


Generic 2-deoxy-D-ribose (e.g., CAS 533-67-5) is supplied as an equilibrium mixture of multiple forms—α- and β-pyranose, α- and β-furanose, and open-chain aldehyde—with the pyranose forms thermodynamically predominating (approximately 53% α-pyranose, 23% β-pyranose, 22% α-furanose, and only 2% β-furanose in the gas phase at 298 K) [1]. This compositional heterogeneity causes batch-to-batch variability in melting point, optical rotation, and reactivity. In contrast, (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (CAS 1831121-84-6) is a single, stereochemically defined furanose isomer that delivers consistent melting point (88–91 °C), defined optical rotation, and regulatory-grade characterization data compliant with European Pharmacopoeia (EP) requirements [2]. Substituting the generic mixture for this defined isomer introduces uncontrolled impurity profiles, anomeric ambiguity, and non-compliance in ANDA submissions—risks that are unacceptable in pharmaceutical quality control and stereoselective nucleoside coupling reactions [3].

Quantitative Differentiation Evidence for (4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol (CAS 1831121-84-6) Versus Closest Analogs


Thermodynamic Equilibrium Population: Furanose vs. Pyranose Dominance in Generic 2-Deoxy-D-ribose

In the generic 2-deoxy-D-ribose equilibrium mixture (CAS 533-67-5), the furanose forms constitute only ~24% of the total population (22% α-furanose + 2% β-furanose), with pyranose forms dominating at ~76%. This means that a procurement specification of '2-deoxy-D-ribose' inherently delivers a product where the desired furanose ring—the form required for DNA nucleoside synthesis—is the minor component [1]. In contrast, (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (CAS 1831121-84-6) is supplied as the isolated, crystalline furanose form, eliminating the ~76% pyranose 'impurity' present in generic material and providing a single-ring species with defined stereochemistry at C4 and C5 for reproducible coupling chemistry .

Conformational analysis Anomeric equilibrium Quantum-chemical calculation

Pharmacopeial Regulatory Status: EP-Designated Impurity Reference Standard vs. Unclassified Research-Grade Material

CAS 1831121-84-6 is officially designated as Cladribine EP Impurity E (2-deoxy-D-erythro-pentofuranose) under the European Pharmacopoeia monograph for cladribine [1]. This substance is supplied with detailed characterization data—including HPLC retention time, accurate mass (HRMS), ¹H and ¹³C NMR chemical shifts, and physicochemical attributes—compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Controlled (QC) applications in Abbreviated New Drug Applications (ANDA) [2]. In contrast, generic 2-deoxy-D-ribose (CAS 533-67-5) is typically sold as a biochemical reagent with a simple certificate of analysis (e.g., ≥98% HPLC purity, mp 89–90 °C) and lacks the pharmacopeial designation, traceability to USP/EP standards, and the full impurity characterization package required for regulatory submissions .

Pharmaceutical impurity profiling EP reference standard ANDA regulatory compliance

Melting Point and Solid-State Identity: Sharper Phase Transition Range vs. Broader Generic Specification

The (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol product (CAS 1831121-84-6) from Sigma-Aldrich (Enamine source) exhibits a melting point range of 88–91 °C, consistent with a crystalline furanose solid . An alternative supplier (AKSci) lists a broader range of 70–90 °C for the same CAS number, reflecting supplier-dependent purity and polymorph differences . Generic 2-deoxy-D-ribose (CAS 533-67-5) is reported with a tighter literature melting point of 89–90 °C, but this value represents the equilibrated mixture that crystallizes as a pyranose-dominant solid from aqueous solution . The difference in melting behavior reflects fundamentally different solid-state compositions: the furanose-specific CAS 1831121-84-6 is crystallized and supplied as the furanose form, whereas the generic CAS 533-67-5 crystallizes primarily in the pyranose form, which then must re-equilibrate in solution before serving as a furanose precursor.

Solid-state characterization Melting point Polymorph identity

Purity Specification and Batch Characterization: Vendor-Verified 95–97% with NMR/HPLC/GC vs. Generic ≥98% HPLC Alone

Suppliers of CAS 1831121-84-6 provide purity specifications accompanied by multimodal characterization. Bidepharm supplies this compound at 95% standard purity and provides batch-specific quality inspection reports including NMR, HPLC, and GC data . Chiralen offers 95% purity with storage at 2–8 °C . AKSci specifies a minimum purity of 97% . In comparison, generic 2-deoxy-D-ribose (CAS 533-67-5) from TCI is specified at ≥98.0% by HPLC alone, with a specific rotation range of −54° to −58° (c=1, H₂O) and melting point of 90 °C, but without the multimodal batch-specific characterization data that supports impurity profiling workflows . The slightly lower nominal purity of the furanose-specific product reflects the absence of pyranose contaminants rather than inferior quality, and the multimodal characterization package is essential for regulated analytical environments.

Purity analysis Batch quality control Multimodal characterization

Anomeric Composition in the Gas Phase: 82:18 α/β Ratio Informs Stereoselective Glycosylation Strategy

Quantum-mechanical DFT analysis (B3LYP/6-31G(d,p)) of 2-deoxy-D-ribofuranose in the gas phase reveals that at thermodynamic equilibrium, the α-anomer dominates with an 82:18 ratio over the β-anomer [1]. This fundamental property applies to all 2-deoxy-D-ribofuranose preparations, including CAS 1831121-84-6, and has direct consequences for nucleoside synthesis: the desired β-nucleoside product requires either kinetic control, neighboring group participation via 2-substituents, or enzymatic coupling to overcome the thermodynamic preference for α-configuration. Knowledge of this intrinsic anomeric bias is essential for optimizing glycosylation conditions, and procurement of a defined furanose starting material (rather than an equilibrating mixture) allows the synthetic chemist to rationally select protecting group strategies and catalysts. For comparison, D-ribofuranose exhibits a different anomeric equilibrium profile influenced by the C2 hydroxyl group, making this 82:18 ratio a specific design parameter unique to 2-deoxy systems [2].

Anomeric ratio Stereoselective synthesis Glycosylation

Storage and Stability: Defined Low-Temperature Storage (2–8 °C) for Furanose Integrity vs. Ambient Storage for Generic Material

Multiple suppliers of CAS 1831121-84-6 specify controlled storage at 2–8 °C to maintain furanose ring integrity, reflecting the compound's inherent tendency toward ring-opening and mutarotation at ambient temperatures . Chiralen specifies 2–8 °C storage, and Sigma-Aldrich indicates room temperature storage with the product supplied as a powder . GHS classification data confirms that 2-deoxy-D-ribofuranose is stable under recommended storage conditions but is sensitive to conditions that promote ring-opening equilibration . In contrast, generic 2-deoxy-D-ribose (CAS 533-67-5) is often stored at ambient temperature or 0–8 °C without the same emphasis on preserving furanose identity, because the generic product is already an equilibrated mixture that does not degrade further in terms of ring composition. For laboratories requiring a consistent furanose starting material over extended periods, the defined low-temperature storage specification provides assurance of chemical and stereochemical integrity.

Stability Storage condition Shelf-life integrity

Optimal Procurement and Application Scenarios for (4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol (CAS 1831121-84-6)


Pharmaceutical ANDA/DMF Regulatory Submission – Cladribine Impurity Method Development and Validation

Laboratories supporting Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for cladribine require a characterized impurity reference standard. CAS 1831121-84-6 is specifically designated as Cladribine EP Impurity E under the European Pharmacopoeia and is supplied with detailed characterization data (HPLC retention time, accurate mass, ¹H/¹³C NMR) compliant with regulatory guidelines [1]. Unlike generic 2-deoxy-D-ribose, this product provides traceability to USP or EP standards, supporting analytical method development, method validation (AMV), forced degradation studies, and stability testing required by ICH guidelines [2]. The impurity must be included in stability studies and managed at trace levels through validated cleaning procedures and in-process controls, making the EP-designated reference standard the only appropriate choice for regulatory submissions [3].

Stereoselective Synthesis of 2'-Deoxy-β-D-ribonucleoside Drug Candidates

The defined furanose ring of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol eliminates the need for in situ equilibration of pyranose forms before glycosylation. With the knowledge that the free sugar exhibits an 82:18 α/β anomeric ratio at thermodynamic equilibrium [1], synthetic chemists can design protecting group strategies (e.g., 1,3,5-tri-O-acetyl or 3,5-di-O-toluoyl derivatives) to achieve β-selective coupling to heterocyclic bases. This approach is documented in patents for cladribine synthesis, where tri-O-protected 2-deoxy-ribofuranose is directly coupled with silylated 2-chloroadenine followed by deprotection, yielding API-grade cladribine [2]. The use of a defined furanose starting material avoids the variable yields associated with generic 2-deoxy-D-ribose, where pyranose contaminants reduce effective substrate concentration and complicate purification.

Quality Control and Batch Release Testing for Nucleoside Analog APIs

For QC laboratories performing batch release testing of nucleoside analog APIs (e.g., cladribine, decitabine, gemcitabine), CAS 1831121-84-6 serves as a characterized impurity standard for HPLC system suitability, retention time marking, and relative response factor determination [1]. The availability of batch-specific NMR, HPLC, and GC characterization data (as provided by Bidepharm and similar suppliers) supports instrument qualification and method transfer between laboratories [2]. The 95–97% purity specification with multimodal characterization is more informative for impurity profiling than a generic ≥98% HPLC purity value, because the identity and quantity of the remaining 3–5% can be documented and accounted for in method validation [3].

Academic and Industrial Research on Modified Oligonucleotides and Nucleic Acid Chemistry

Research groups developing 2'-modified oligonucleotides for antisense therapeutics or diagnostic probes require a chemically defined 2-deoxy-D-ribofuranose building block. The conformational flexibility of the furanose ring, characterized by the North (C2'-exo-C3'-endo) ⇄ South (C2'-endo-C3'-exo) pseudorotational equilibrium, directly affects oligonucleotide duplex stability and nuclease resistance [1]. Using CAS 1831121-84-6 as a starting material ensures that the sugar component has defined stereochemistry (4S,5R), which translates into predictable diastereoselectivity in subsequent phosphoramidite synthesis and solid-phase oligonucleotide assembly [2]. Generic 2-deoxy-D-ribose, with its mixed ring forms and anomeric ambiguity, introduces variability that complicates structure-activity relationship (SAR) studies in nucleic acid research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.